1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate
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Overview
Description
1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxybenzylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzylamine: A precursor in the synthesis of the target compound.
1,4-dimethyl-2-ethylidene-butanedioate: A structurally similar compound with different functional groups.
Uniqueness
1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate is unique due to its combination of aromatic and aliphatic components, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(13(17(20)24-5)9-16(19)23-4)18-10-12-6-7-14(21-2)15(8-12)22-3/h6-8,18H,9-10H2,1-5H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEVAJYYOXIMSN-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)OC)C(=O)OC)NCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/CC(=O)OC)\C(=O)OC)/NCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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